5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(5-methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-6-2-3-8-7(4-6)5-9(15-8)10-13-14-11(12)16-10/h2-5H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGGULMXNRMPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine (CAS No. 1248595-17-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₁H₉N₃OS
- Molecular Weight : 231.27 g/mol
- Structure : The compound features a thiadiazole ring fused with a benzofuran moiety, which is essential for its biological activity.
Synthesis
The synthesis of 5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors containing the thiadiazole and benzofuran structures. The methods employed often include condensation reactions with thiosemicarbazide derivatives.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial and antifungal activities using the paper disc diffusion method against several strains:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Moderate activity |
| Aspergillus niger | Moderate antifungal activity |
| Aspergillus fumigatus | Moderate antifungal activity |
The compound showed promising results with zones of inhibition ranging from 15 to 19 mm against selected bacterial strains at concentrations of 500 µg/disk .
The biological activity of thiadiazole compounds is often attributed to their ability to interact with various biological targets. These interactions can lead to:
- Inhibition of bacterial cell wall synthesis.
- Disruption of fungal cell membranes.
- Modulation of enzyme activities critical for cancer cell proliferation.
Case Studies
- Antimicrobial Screening : A study synthesized a series of thiadiazole derivatives and tested them against multiple bacterial strains. The results indicated that modifications on the thiadiazole ring significantly influenced antimicrobial potency .
- Anticancer Studies : Another investigation into related compounds revealed that specific substitutions on the thiadiazole ring enhanced cytotoxicity against cancer cells, suggesting that structural optimization could lead to more effective anticancer agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Anticancer Activity
- Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine :
These derivatives (e.g., compound 5a-j) demonstrated selective cytotoxicity against breast cancer (MCF-7) with an IC₅₀ of 1.28 µg/mL, attributed to the fluorophenyl-thiophene substituent enhancing lipophilicity and target binding . - Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles: Synthesized from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, these compounds showed GI₅₀ values of 28.9–55.3 µM across multiple cancer lines.
- Quinazoline-Thiadiazole Hybrids :
Derivatives like 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine exhibited dual activity as GSK-3 inhibitors and hypoglycemic agents, highlighting the role of quinazoline in diversifying biological targets .
Antimicrobial and Antifungal Activity
- N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :
The chloro-benzylidene substituent conferred potent fungicidal activity, likely through membrane disruption . - 3,6-Diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles :
These compounds, synthesized via Mannich reactions, showed significant inhibition against Staphylococcus aureus and E. coli, with nitro groups enhancing antibacterial efficacy .
Electronic Properties
- 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine :
The methoxy group enhances electron-donating effects, increasing solubility and altering binding affinity in receptor-ligand interactions .
Key Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Synthetic Innovations: Ultrasound and microwave irradiation significantly improve yields and reduce reaction times compared to conventional heating .
Preparation Methods
General Synthetic Strategies for 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring system is commonly synthesized through cyclization reactions involving thiosemicarbazides or related precursors. Two primary synthetic routes are recognized:
(a) Formation of One Bond: This involves acylation of thiosemicarbazide derivatives followed by dehydration using dehydrating agents such as sulphuric acid, polyphosphoric acid, or methane sulphonic acid. This method allows the formation of 5-substituted 2-amino-1,3,4-thiadiazoles in high yields and purity.
(b) Formation of Two Bonds (Cyclization): This approach involves cyclization of thiosemicarbazide or thiosemicarbazone derivatives under oxidative or acidic conditions to form the thiadiazole ring. Oxidative cyclization with ferric chloride is a notable example.
These methods provide a versatile framework for synthesizing 1,3,4-thiadiazole derivatives with various substitutions at the 2- and 5-positions.
Specific Preparation of 5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine
Starting Materials and Key Intermediates
5-Methyl-1-benzofuran-2-carboxylic acid or its derivatives serve as the starting material for introducing the benzofuran moiety at the 5-position of the thiadiazole ring.
Thiosemicarbazide or substituted thiosemicarbazides are used as precursors for the 1,3,4-thiadiazole ring formation.
Synthetic Route
A typical preparation involves the following steps:
Formation of Thiosemicarbazide Derivative: The 5-methyl-1-benzofuran-2-carboxylic acid is reacted with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazide intermediate.
Cyclization to 1,3,4-Thiadiazole: The intermediate undergoes cyclodehydration in the presence of dehydrating agents such as polyphosphoric acid and concentrated sulfuric acid. This step induces ring closure to form the 1,3,4-thiadiazole ring, yielding 5-(5-methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine.
Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain the compound in high purity.
Alternative Synthetic Approaches
Oxidative Cyclization of Thiosemicarbazones: Thiosemicarbazones derived from the benzofuran carboxylic acid can be cyclized oxidatively using ferric chloride to yield the desired thiadiazole derivative.
Use of Orthoformate Esters: Reaction of 4-alkylthiosemicarbazides with orthoformate esters in the presence of hydrochloric acid has been reported to prepare substituted 2-alkylamino-1,3,4-thiadiazoles, which can be adapted for the benzofuran substituent.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Formation of thiosemicarbazide intermediate | 5-Methyl-1-benzofuran-2-carboxylic acid + thiosemicarbazide, acidic medium | 70-85 | Mild heating, reaction monitored by TLC |
| Cyclization to thiadiazole | Polyphosphoric acid and concentrated H2SO4, heating at 80-120°C | 75-90 | Dehydration and ring closure step |
| Purification | Recrystallization or chromatography | - | Ensures high purity |
The reaction yields are generally high due to the efficiency of cyclization and the stability of the thiadiazole ring system.
Analytical Characterization
The synthesized compound is characterized by:
Infrared Spectroscopy (IR): Identification of characteristic thiadiazole ring vibrations and amino group.
Nuclear Magnetic Resonance (NMR): Confirmation of the benzofuran moiety and substitution pattern.
Mass Spectrometry (MS): Molecular weight confirmation.
These analyses confirm the successful synthesis and purity of 5-(5-methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acylation and Dehydration | 5-Methyl-1-benzofuran-2-carboxylic acid + thiosemicarbazide | Polyphosphoric acid, H2SO4, heating | High yield, straightforward | Requires strong acids |
| Oxidative Cyclization | Thiosemicarbazone derivative | Ferric chloride, oxidative conditions | Mild conditions, good selectivity | May require purification steps |
| Orthoformate Ester Cyclization | 4-Alkylthiosemicarbazides + orthoformate esters | Conc. HCl, reflux | Versatile for substituted thiadiazoles | Less common for benzofuran derivatives |
Research Findings and Observations
The use of polyphosphoric acid combined with concentrated sulfuric acid as dehydrating agents provides an efficient cyclization environment, yielding the target thiadiazole with high purity and yield.
The direct cyclization of thiosemicarbazides with acyl derivatives is a widely accepted method for synthesizing 5-substituted 2-amino-1,3,4-thiadiazoles, including benzofuran-substituted variants.
The 5-methyl substitution on the benzofuran ring has been shown to influence the biological activity of the thiadiazole derivatives, making the preparation of this specific compound significant for medicinal chemistry applications.
Q & A
Q. What are the standard synthetic routes for 5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine?
The synthesis typically involves cyclization reactions. For analogous thiadiazoles, a common approach is reacting hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclocondensation. For example, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was synthesized via isonicotinoyl hydrazide cyclization . Key reagents include iodine in KI for halogenation and NaOH for deprotonation. Post-synthesis purification often employs recrystallization or column chromatography to isolate the product .
Q. Which spectroscopic and computational methods are used to characterize this compound?
- Spectroscopy :
- FT-IR and NMR (¹H, ¹³C) to confirm functional groups and substitution patterns (e.g., NH₂ and aromatic protons) .
- X-ray crystallography for unambiguous structural determination, as demonstrated for related thiadiazoles like 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine .
- Computational :
- Density Functional Theory (DFT) calculations to predict vibrational frequencies, electronic properties, and stability .
Q. What biological activities are commonly investigated for this compound class?
Thiadiazoles are explored for antimicrobial, antitumor, and enzyme inhibitory activities. For example, 5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine exhibits enhanced bioactivity due to its fused benzothiophene moiety . Activity is often assessed via in vitro assays (e.g., cytotoxicity against cancer cell lines) and in silico docking studies to identify binding interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst use : Mn(II) catalysts improve reaction rates and selectivity in thiadiazole syntheses .
- Temperature control : Stepwise heating (e.g., 90°C for cyclization followed by room-temperature purification) minimizes side reactions .
- Statistical optimization : Design of Experiments (DoE) methodologies can systematically evaluate variables like pH, stoichiometry, and time .
Q. How do structural modifications (e.g., substituent changes) influence biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., -F, -NO₂) on the benzofuran or thiadiazole ring can enhance antimicrobial potency by altering electron density .
- Steric considerations : Bulky substituents (e.g., tert-butyl) may reduce solubility but improve target selectivity in antitumor assays .
- Hybrid scaffolds : Combining benzofuran with thiadiazole leverages synergistic effects, as seen in compounds with dual antifungal and anti-inflammatory activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control for variables like cell line specificity, incubation time, and solvent (DMSO vs. ethanol) .
- Purity validation : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) can skew results .
- Meta-analysis : Cross-reference structural data (e.g., crystallography ) with computational models to identify discrepancies in bioactive conformers .
Q. What in silico approaches predict the compound’s pharmacokinetics and toxicity?
- Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinase inhibitors) .
- ADMET prediction : Software such as SwissADME estimates absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .
- QSAR modeling : Quantitative Structure-Activity Relationship models correlate substituent parameters (e.g., Hammett constants) with bioactivity .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
